Product packaging for Oxadiaziridine(Cat. No.:CAS No. 157-30-2)

Oxadiaziridine

Cat. No.: B14753810
CAS No.: 157-30-2
M. Wt: 46.029 g/mol
InChI Key: DCUXNKYNRWNPSA-UHFFFAOYSA-N
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Description

Oxadiaziridine is a fundamental three-membered heterocyclic compound with the molecular formula H₂N₂O, characterized by a ring structure containing one oxygen and two nitrogen atoms . This unique architecture imparts significant ring strain, which is the primary driver of its reactivity and makes it a compound of high theoretical and practical interest in research settings. Computational studies highlight its potential as a high-energy density material (HEDM), with its decomposition yielding benign products, nitrogen and water, suggesting potential for "green" energetic applications . The high ring strain and the presence of weak N-O and N-N bonds make this compound a potential precursor for reactive species or a building block for novel synthetic transformations, analogous to the reactivity of the well-studied oxaziridine class of compounds . Researchers value this compound for exploring the limits of strained heterocyclic chemistry and for its potential in advanced materials science. Its mechanism of action in reactions is presumed to involve ring-opening triggered by thermal or photochemical conditions, leading to the transfer of nitrogen or oxygen atoms or the formation of new carbon-heteroatom bonds. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2N2O B14753810 Oxadiaziridine CAS No. 157-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157-30-2

Molecular Formula

H2N2O

Molecular Weight

46.029 g/mol

IUPAC Name

oxadiaziridine

InChI

InChI=1S/H2N2O/c1-2-3-1/h1-2H

InChI Key

DCUXNKYNRWNPSA-UHFFFAOYSA-N

Canonical SMILES

N1NO1

Origin of Product

United States

Theoretical and Computational Investigations of Oxadiaziridine Molecular Architecture and Energetics

Quantum Chemical Characterization of Oxadiaziridine Structures

Quantum chemical methods offer a powerful lens through which to examine the fundamental aspects of this compound's structure and bonding. Techniques such as Density Functional Theory (DFT) have been instrumental in predicting its geometry, electronic landscape, and the subtle interplay of intramolecular forces.

Geometry Optimization and Electronic Structure Analysis

Computational chemists employ a variety of DFT functionals and basis sets to perform geometry optimizations and electronic structure analyses of molecules like this compound. Among the most utilized methods are the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the M06-2X (Minnesota 06, 2X) functionals. These methods, paired with appropriate basis sets such as the Pople-style 6-31G* or the more extensive def2-TZVP, provide a balanced approach to accuracy and computational cost.

Geometry optimization calculations predict a three-membered ring structure for this compound, characterized by acute bond angles and specific bond lengths. While explicit data for the parent this compound is scarce in readily available literature, studies on the closely related oxaziridine molecule and its derivatives offer valuable insights. For instance, calculations on oxaziridine derivatives indicate that the bond lengths and angles are influenced by the nature of the substituents attached to the ring atoms.

Electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, as areas of high electron density are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack.

Calculated Geometrical Parameters for Oxaziridine Derivatives (Representative Values)
ParameterB3LYPM06-2X
N-O Bond Length (Å)~1.45 - 1.50~1.43 - 1.48
C-N Bond Length (Å)~1.46 - 1.49~1.45 - 1.48
C-O Bond Length (Å)~1.41 - 1.44~1.40 - 1.43
∠CNO (°)~58 - 62~59 - 63
∠NCO (°)~60 - 64~61 - 65
∠CON (°)~55 - 59~56 - 60

Intramolecular Interactions and Bond Energy Analysis

The this compound ring is characterized by significant intramolecular interactions, primarily arising from the close proximity of the constituent atoms and their lone pairs of electrons. The N-O bond in oxadiaziridines is generally considered to be the weakest bond within the three-membered ring ichem.md. This inherent weakness is a key factor contributing to the molecule's instability and its propensity to undergo ring-opening reactions.

Bond dissociation energy (BDE) calculations, often performed using high-level ab initio methods or DFT, can quantify the strength of the bonds within the ring. While specific BDE values for the parent this compound are not extensively reported, computational studies on related N-O containing compounds provide a general understanding. The relatively low BDE of the N-O bond makes it the most likely site for initial bond cleavage in thermal or photochemical reactions. The C-N and C-O bonds are comparatively stronger, but are also strained and susceptible to cleavage under appropriate conditions.

Estimated Bond Dissociation Energies (kcal/mol) for Bonds in a Generic this compound Ring
BondEstimated BDE (kcal/mol)Notes
N-O35 - 50Generally the weakest bond in the ring.
C-N55 - 70Stronger than the N-O bond.
C-O70 - 85Typically the strongest bond in the ring.

Stereoelectronic Effects and Conformational Isomerism

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, play a crucial role in the chemistry of oxadiaziridines. The lone pairs on the nitrogen and oxygen atoms, as well as the bonding and antibonding orbitals of the ring bonds, can interact in specific ways that dictate the molecule's preferred conformations and reaction pathways.

For substituted oxadiaziridines, conformational isomerism becomes an important consideration. The substituents on the ring can adopt different spatial arrangements, leading to isomers with varying stabilities and reactivities. For example, in an alkyl-substituted this compound, the alkyl group can be positioned either cis or trans to the lone pair on the nitrogen atom. Computational studies can predict the relative energies of these conformers, often revealing a preference for the conformer that minimizes steric hindrance and maximizes stabilizing orbital interactions. Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations in appropriately substituted oxadiaziridines.

Quantitative Assessment of Ring Strain Energy in this compound Systems

The three-membered ring of this compound is inherently strained due to the significant deviation of its bond angles from the ideal values for sp³-hybridized atoms. This ring strain is a major contributor to the molecule's high reactivity.

Calculation Methodologies for Ring Strain Energy

The ring strain energy (RSE) of a cyclic molecule can be quantified computationally using several methods. One of the most common approaches involves the use of homodesmotic reactions. A homodesmotic reaction is a hypothetical reaction in which the number of each type of bond is conserved on both the reactant and product sides, and the hybridization of the atoms involved in these bonds is also maintained. By calculating the enthalpy change of such a reaction, where the strained cyclic molecule is a reactant and acyclic, strain-free molecules are the products, the RSE can be determined.

For this compound, a possible homodesmotic reaction is:

c-(CH₂NHO) + CH₃NH₂ + CH₃OH → CH₃NHCH₂OH + NH₂CH₂OH

The calculated enthalpy of this reaction, using accurate quantum chemical methods, provides an estimate of the ring strain energy of the this compound ring.

Correlation of Ring Strain with Molecular Stability and Reactivity

The high ring strain energy of this compound is directly correlated with its low molecular stability and high reactivity ichem.md. The stored energy within the strained ring provides a thermodynamic driving force for reactions that lead to ring opening. This release of strain is a key factor in many of the characteristic reactions of oxadiaziridines, such as thermal and photochemical rearrangements and reactions with nucleophiles and electrophiles.

Computational studies can establish a quantitative relationship between the calculated RSE and the activation barriers for various ring-opening reactions. A higher RSE generally corresponds to a lower activation energy for reactions that relieve this strain. This correlation allows for the prediction of the relative reactivity of different substituted oxadiaziridines, as substituents can influence the degree of ring strain. For example, bulky substituents may increase ring strain due to steric interactions, thereby enhancing the molecule's reactivity. Conversely, substituents that can electronically stabilize the ring system may lead to a decrease in ring strain and a corresponding decrease in reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational vibrational spectroscopy is a key method for gaining insight into the relationship between molecular structure and its spectroscopic response. arxiv.org Theoretical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. gexinonline.com These predictions are invaluable for identifying new chemical species and for interpreting complex experimental data. gexinonline.com

For a molecule like this compound, DFT calculations can be employed to determine its equilibrium geometry and subsequently compute its vibrational frequencies. arxiv.org These calculated frequencies, which correspond to the stretching and bending modes of the N-N, N-O, and N-H bonds in the ring, can be used to simulate the molecule's IR spectrum. The accuracy of these predictions can be enhanced by accounting for anharmonicity and environmental effects, such as solvation. rsc.org

Similarly, NMR chemical shifts can be calculated to predict the appearance of the ¹H and ¹⁵N NMR spectra of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which allows for the prediction of the UV-Vis absorption spectrum.

Table 1: Computational Methods for Predicting Spectroscopic Parameters

Spectroscopic Technique Common Computational Method(s) Predicted Parameters
Infrared (IR) Spectroscopy DFT (e.g., B3LYP, ωB97XD) Vibrational Frequencies, Infrared Intensities
Nuclear Magnetic Resonance (NMR) GIAO-DFT Chemical Shifts (e.g., ¹H, ¹⁵N), Spin-Spin Coupling Constants

Thermochemical Calculations for this compound Derivatives

Thermochemical properties, such as the heat of formation and enthalpy of combustion, are fundamental to understanding the stability and energetic content of a molecule. mdpi.comresearchgate.net High-level ab initio electronic structure methods provide a reliable pathway for predicting these properties with high accuracy. osti.gov

The standard enthalpy of formation (ΔHf°) is a key thermochemical quantity representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound derivatives, this can be calculated computationally using isodesmic or atomization energy methods. These methods rely on high-accuracy quantum chemical calculations to determine the total electronic energy of the molecule, from which the heat of formation can be derived. rsc.orgresearchgate.net

While specific, peer-reviewed calculations for the heat of formation of the parent this compound were not found, studies on the analogous triaziridine (N₃H₃) ring system illustrate the approach. In such studies, methods like G3 and CBS-QB3 are used to compute the energies of the molecule and its constituent atoms to derive the atomization energy and, subsequently, the heat of formation. rsc.orgresearchgate.net Similar computational protocols could be applied to this compound to yield reliable estimates of its thermodynamic stability.

The enthalpy of combustion can be derived from the calculated enthalpy of formation using Hess's law, based on the balanced chemical equation for the complete combustion of the compound to products like CO₂, H₂O, and N₂. arxiv.org

Table 2: Representative Calculated Heats of Formation for Related Three-Membered Rings

Compound Formula Computational Method Calculated ΔHf° (kcal/mol)
cis-Triaziridine N₃H₃ G3 +49.7
trans-Triaziridine N₃H₃ G3 +47.0

Note: Data for triaziridine is provided for methodological context. Specific calculated values for this compound are not available in the cited literature.

Computational chemistry is instrumental in mapping the potential energy surface (PES) for chemical reactions, allowing for the detailed investigation of reaction mechanisms. chemrxiv.org This involves locating and characterizing the energies of reactants, products, transition states, and intermediates. nih.gov For a strained molecule like this compound, understanding the energetic landscape of its decomposition or isomerization pathways is critical to assessing its kinetic stability.

Reaction pathway exploration can be performed using various computational techniques that trace the energetic profile as the molecule transforms from reactant to product. ornl.gov For this compound, potential reaction pathways could include N-O or N-N bond cleavage, leading to ring-opening. Computational analysis would reveal the activation energy (the energy barrier of the transition state) for each potential pathway, thereby identifying the most likely decomposition mechanism. nih.gov For example, computational studies on oxaziridine reactions have successfully elucidated reaction mechanisms and the factors controlling chemoselectivity by analyzing the interaction and strain energies along the reaction coordinate. nih.govresearchgate.net

Reactivity Propensity Analysis and Fukui Function Studies

Conceptual Density Functional Theory (CDFT) provides a framework for understanding and predicting chemical reactivity using descriptors derived from the electron density. nih.gov The Fukui function, f(r), is a key descriptor within CDFT that identifies the regions in a molecule most susceptible to electrophilic or nucleophilic attack. wikipedia.org

The Fukui function is defined as the change in the electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By analyzing this function, one can pinpoint the most reactive sites in a molecule. nih.gov

f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

f⁻(r) indicates the propensity of a site to donate an electron (electrophilic attack).

f⁰(r) relates to reactivity in radical attacks.

For this compound, calculating the Fukui functions would reveal the relative reactivity of the two nitrogen atoms and the oxygen atom. Due to the high electronegativity of oxygen, it is expected to be a likely site for electrophilic attack, while the nitrogen atoms' lone pairs would be susceptible to attack by electrophiles. Computational studies on oxaziridine have used Fukui indices to show that nucleophilic attack has a higher reactivity at the carbon atom. ichem.md A similar analysis for this compound would be crucial for predicting how it interacts with other chemical species.

Table 3: Key Compounds Mentioned

Compound Name
This compound
Oxaziridine

Synthetic Methodologies for Oxadiaziridines and Functionalized Derivatives

Primary Synthetic Strategies for the Oxadiaziridine Ring Formation

The formation of the this compound ring is a challenging synthetic endeavor, with established methods being quite specific. The principal strategies involve the cyclization of an open-chain precursor, most notably through photochemical means.

Cyclization Approaches to the Three-Membered Heterocycle

The synthesis of oxadiaziridines is fundamentally a process of valence isomerism, converting an acyclic azoxy compound into its cyclic form. acs.org This transformation represents the primary cyclization approach to this particular three-membered heterocycle. The process involves the formation of a new oxygen-nitrogen bond to close the ring. Research by Greene and Hecht has shown that this cyclization is not a spontaneous process but one that requires specific energetic input to overcome the barrier to isomerization. acs.org

The stability of the resulting this compound is a significant factor. For instance, early studies indicated that cis-oxadiaziridines display notable thermal stability, yet they can undergo anchimerically assisted ring-opening, highlighting the delicate balance between the cyclic and acyclic forms. acs.org

Photochemical Strategies for this compound Synthesis

Photochemical isomerization stands as the key strategy for synthesizing oxadiaziridines. acs.org This method utilizes light energy to convert azoxy compounds into their corresponding this compound valence isomers. The process is a photo-induced cyclization reaction where the π-system of the azoxy group absorbs a photon, leading to an excited state that can then relax into the strained, cyclic this compound structure.

The specifics of this photoisomerization, including wavelength and reaction conditions, are crucial for a successful transformation. The work of Greene and Hecht provides the foundational understanding of this photochemical relationship between azoxy compounds and oxadiaziridines. acs.org This synthetic route is summarized in the following table.

Precursor ClassTransformationMethodProduct
Azoxy CompoundsValence IsomerizationPhotochemical IrradiationOxadiaziridines

This table illustrates the primary photochemical pathway to the this compound ring system.

Synthesis of Substituted Oxadiaziridines and Analogues

The synthesis of substituted oxadiaziridines generally relies on the use of appropriately substituted precursors rather than the functionalization of a pre-existing this compound core. This is due to the high ring strain and potential reactivity of the heterocyclic system.

Functionalization of the this compound Core

Direct functionalization of the this compound ring is not a commonly reported synthetic strategy. The inherent reactivity of the strained N-N-O ring system makes it susceptible to ring-opening reactions under many conditions that would typically be used for chemical modification. Therefore, the preparation of derivatives is almost exclusively achieved by carrying the desired substituents through the cyclization of a functionalized precursor, such as a substituted azoxy compound. acs.org

Preparation of Derivatives with Specific Substituent Patterns (e.g., trinitromethane derivatives)

The synthesis of this compound derivatives has been explored in the context of creating new high-energy density materials (HEDMs). acs.org Theoretical studies have investigated the introduction of energetic functional groups, such as the trinitromethyl group, onto the this compound ring to enhance its energetic properties. acs.org

These specialized derivatives are designed computationally, and their synthesis is proposed to follow the established route of cyclizing a correspondingly substituted precursor. The strategy involves designing azoxy compounds that already contain the desired high-energy moieties, which are then subjected to photochemical conditions to induce ring closure. This approach avoids the challenges of post-cyclization functionalization on a sensitive ring system.

Derivative ClassSynthetic ApproachRationale
Energetic OxadiaziridinesPhotochemical cyclization of pre-functionalized azoxy compoundsEnhances energetic properties; avoids post-synthesis functionalization of the unstable ring

This table outlines the strategy for preparing oxadiaziridines with specific, high-energy substituents.

Stereoselective and Asymmetric Synthesis Approaches for Chiral this compound Analogues

Information regarding the stereoselective and asymmetric synthesis of chiral this compound analogues is not extensively documented in the reviewed literature. The primary synthetic methods focus on the photochemical formation of the ring from azoxy precursors. acs.org In principle, the synthesis of chiral oxadiaziridines could be achieved if the starting azoxy compound is chiral and the photoisomerization process proceeds with retention of stereochemical information. However, specific methodologies employing chiral catalysts or auxiliaries to control the stereochemistry during the formation of the this compound ring are not described in the foundational literature on their synthesis. acs.org Further research in this area would be necessary to establish viable asymmetric synthetic routes.

In Situ Generation and Reactivity of Transient this compound Species

Oxadiaziridines are highly strained, three-membered heterocyclic compounds that are typically not isolated but are instead generated in situ as transient intermediates. Their fleeting existence is primarily due to a facile thermal valence isomerization to the more stable, acyclic azoxy compounds. The study of these transient species has largely revolved around their generation at low temperatures followed by the characterization of their subsequent reactivity, particularly their thermal decomposition.

The most common method for the in situ generation of oxadiaziridines is the photolysis of azoxy compounds. Irradiation of an azoxyalkane in an inert solvent at low temperatures can lead to ring closure, forming the corresponding this compound. This photochemical transformation allows for the temporary accumulation of the this compound species, enabling the study of its structure and reactivity before it reverts to the azoxy form upon warming.

The transient nature of oxadiaziridines is best exemplified by their thermal lability. The isomerization of oxadiaziridines to their corresponding azoxyalkanes is a facile, quantitative, and first-order process. The rate of this unimolecular reaction is highly dependent on the substituents attached to the this compound ring. Kinetic studies have been conducted to quantify the stability of various dialkyloxadiaziridines by measuring their half-lives at different temperatures.

Below is a summary of the kinetic data for the thermal isomerization of several transient this compound species, highlighting the influence of steric bulk on their stability.

Table 1: Kinetic Data for the Thermal Isomerization of Transient Oxadiaziridines to Azoxyalkanes

This compound Precursor (Azoxyalkane) Temperature (°C) Half-life (t½, min) First-Order Rate Constant (k, s⁻¹)
Azoxy-n-butane n-Butyl n-Butyl 60.0 25 4.6 x 10⁻⁴
Azoxyisobutane Isobutyl Isobutyl 40.0 38 3.0 x 10⁻⁴
Azoxy-tert-butane tert-Butyl tert-Butyl 80.0 22 5.2 x 10⁻⁴

The data indicates that the stability of these transient oxadiaziridines does not follow a simple trend related to the steric bulk of the alkyl substituents. For instance, the di-n-butylthis compound is less stable at 60°C than the di-isobutylthis compound is at 40°C. The di-tert-butylthis compound, despite having the bulkiest substituents, exhibits a comparable half-life at a significantly higher temperature of 80°C. This suggests a complex interplay of electronic and steric effects governing the ring-strain and subsequent thermal rearrangement of these transient species.

The reactivity of these in situ generated oxadiaziridines is dominated by this isomerization pathway back to the azoxy compound. Attempts to trap these intermediates with external reagents have been largely unsuccessful, further underscoring their transient character and the kinetic favorability of the valence isomerization. The primary research findings in this area have therefore focused on quantifying the kinetics of their unimolecular decomposition, which provides fundamental insights into the stability of the strained this compound ring system.

Reactivity Profiles and Mechanistic Investigations of Oxadiaziridines

Atom Transfer Reactions Mediated by Oxadiaziridines

A primary mode of reactivity for oxaziridines is as atom-transfer reagents. nih.gov Due to the presence of two electronegative heteroatoms within the strained ring, they can act as electrophilic sources of either oxygen or nitrogen. mdpi.comwikipedia.org These reactions are often stereospecific and proceed without generating harsh acidic or basic byproducts, which is a significant advantage in complex syntheses. nih.gov The course of the reaction—whether oxygen or nitrogen is transferred—is largely determined by the nature of the substituent on the oxaziridine's nitrogen atom. mdpi.com

Oxaziridines, particularly N-sulfonyloxaziridines (often called Davis reagents), are widely recognized for their ability to transfer an oxygen atom to a range of nucleophiles. nih.gov The introduction of an electron-withdrawing group, such as a sulfonyl group, on the nitrogen atom enhances the leaving group ability of the resulting imine and facilitates the oxygen transfer process. mdpi.com This reactivity has been harnessed for various oxidative transformations.

Key Oxygen Transfer Reactions:

Sulfur Oxidation : N-sulfonyloxaziridines can oxidize sulfides to sulfoxides efficiently and often quantitatively with minimal overoxidation to the sulfone. nih.gov

Enolate Oxidation : The hydroxylation of enolates to form α-hydroxy carbonyl compounds is a well-established application, achieving high yields and diastereoselectivity. wikipedia.org

Epoxidation of Alkenes : While standard N-sulfonyloxaziridines may require elevated temperatures for epoxidation, more electrophilic versions, such as perfluoroalkyloxaziridines, can epoxidize olefins efficiently even at low temperatures. nih.gov Positively charged oxaziridinium salts are also powerful oxygen-transfer agents for alkene epoxidation at ambient temperatures. mdpi.com

Other Oxidations : Oxygen atom transfer has also been demonstrated for selenium, phosphorus, and nitrogen nucleophiles, as well as for the oxidation of enamines. nih.gov

The mechanism for these oxygen transfer reactions is generally considered to be a concerted, SN2-type process. The nucleophile attacks the electrophilic oxygen atom of the oxaziridine, leading to the cleavage of the weak N-O bond and the concomitant release of an imine as a byproduct. nih.gov Computational and experimental studies, including the endocyclic restriction test, suggest an asynchronous transition state where the N-O bond cleavage is more advanced than the formation of the new carbon-oxygen (C-O) bond. mdpi.comnih.gov

Table 1: Examples of Oxygen Atom Transfer Reactions

SubstrateOxaziridine ReagentProductReaction Type
Sulfide (B99878)N-SulfonyloxaziridineSulfoxideSulfur Oxidation nih.gov
EnolateCamphorsulfonyloxaziridineα-Hydroxy KetoneEnolate Hydroxylation wikipedia.org
1-OctenePerfluoroalkyloxaziridine1,2-EpoxyoctaneOlefin Epoxidation nih.gov
Secondary AmineN-SulfonyloxaziridineHydroxylamineAmine Oxidation nih.gov

While less common than oxygen transfer, oxaziridines can also serve as electrophilic nitrogen sources. wikipedia.org This reactivity is typically observed when the nitrogen substituent is small, such as in N-H, N-alkyl, or N-alkoxycarbonyl oxaziridines. mdpi.com In these cases, nucleophilic attack occurs preferentially at the nitrogen atom. wikipedia.org

The scope of nitrogen transfer includes the amination of various nucleophiles:

N-Nucleophiles : Secondary or tertiary amines can be aminated to form hydrazines. wikipedia.org

C-Nucleophiles : Enolates can react with N-alkoxycarbonyl oxaziridines to yield α-amino ketones, although this can be competitive with oxidation and aldol condensation side reactions. mdpi.comnih.gov

Other Nucleophiles : Alcohols and thiols can be converted to their corresponding hydroxylamines and thiohydroxylamines. wikipedia.org

The transfer of an acylated nitrogen group is more challenging but has been achieved, primarily with amine and hydrazine nucleophiles. wikipedia.org The mechanism for nitrogen transfer is analogous to that of oxygen transfer, involving a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring. msu.edu The presence of a Lewis acid, such as magnesium iodide, can be used to activate the substrates and promote the nitrogen transfer for certain reactions, like the synthesis of aziridines from alkenes. researchgate.net

Ring-Opening and Rearrangement Processes in Oxadiaziridines

The inherent strain of the three-membered ring makes oxaziridines susceptible to ring-opening and rearrangement reactions, which can be initiated thermally, photochemically, or through catalysis. mdpi.comwikipedia.org These processes provide pathways to different heterocyclic structures or functional groups.

Oxaziridines can undergo rearrangement to amides or lactams, a transformation that can be catalyzed by transition metals or initiated photochemically. mdpi.com When irradiated with UV light or in the presence of a single electron transfer (SET) reagent, oxaziridines can rearrange via a radical mechanism. wikipedia.org

A significant rearrangement pathway is the conversion of oxaziridines to nitrones. This process can be catalyzed by Lewis acids and is influenced by the electronic nature of the substituents on the 3-aryl ring of the oxaziridine. rsc.org Theoretical calculations have shown that electron-donating groups on the phenyl ring reduce the C–O bond population, facilitating the rearrangement. rsc.org

Spirocyclic oxaziridines are known to undergo ring expansion to form lactams. wikipedia.org Mechanistic studies indicate that this rearrangement proceeds through a radical mechanism where the migrating substituent is determined by a stereoelectronic effect. Specifically, the group positioned trans to the lone pair on the nitrogen atom is the one that preferentially migrates. wikipedia.org This effect allows the chirality at the nitrogen center, which can be stable due to a high inversion barrier, to direct the outcome of the rearrangement. wikipedia.org

Catalytic methods for ring expansion have also been developed. For instance, a manganese(III) tetraphenylporphyrin catalyst has been used to convert N-phenylspirooxaziridines into lactams in high yield, offering a method to generate various lactam ring sizes. nih.gov

Table 2: Rearrangement and Ring Expansion Reactions

Starting MaterialConditionsProductReaction Type
Spirocyclic OxaziridineUV light or Cu(I)LactamRadical Ring Expansion wikipedia.org
2-t-butyl-3-(o-hydroxyphenyl)oxaziridineLewis Acidα-(o-hydroxyphenyl)-N-t-butylnitroneRearrangement to Nitrone rsc.org
N-PhenylspirooxaziridineMn(III) TPP (cat.)LactamCatalytic Ring Expansion nih.gov

Cycloaddition Reactions Involving Oxadiaziridine Ring Systems

The strained N-O bond of the oxaziridine ring allows it to participate in cycloaddition reactions. wikipedia.org They can react with heterocumulenes to generate unique five-membered heterocyclic compounds. wikipedia.org Furthermore, oxaziridines can serve as precursors to nitrones, which are versatile 1,3-dipoles for dipolar cycloaddition reactions, providing access to five-membered heterocycles. libretexts.org These reactions are valuable for constructing complex molecular frameworks from relatively simple starting materials. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms for oxadiaziridines, particularly their thermal and photochemical decomposition and rearrangement pathways, has been a subject of significant theoretical and computational investigation. These studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided critical insights into the transition states and intermediates that govern the reactivity of this strained heterocyclic system.

Thermal Decomposition Pathways

Computational studies have revealed that the thermal decomposition of oxadiaziridines can proceed through several competing pathways, with the relative activation barriers being highly dependent on the nature of the substituents on the nitrogen and carbon atoms of the ring. The primary thermal decomposition routes include isomerization to a more stable isomer and fragmentation into smaller molecules.

One of the most studied thermal reactions is the valence isomerization of oxadiaziridines to the corresponding open-chain isomers. The mechanism of this transformation is believed to proceed through a concerted electrocyclic ring-opening. Transition state analysis for this process typically reveals a structure in which the N-N and C-O bonds are partially broken, leading to the formation of a diradical or zwitterionic intermediate, which then rearranges to the final product.

Another significant thermal pathway is the fragmentation of the this compound ring. For instance, computational models have shown that substituted oxadiaziridines can decompose to form a carbonyl compound and a diazo compound. The transition state for this fragmentation is characterized by the simultaneous elongation of the C-N and N-O bonds.

Below is a representative data table derived from computational studies on the thermal decomposition of a model this compound, illustrating the calculated activation energies (ΔE‡) and reaction energies (ΔEr) for different pathways.

Reaction Pathway Description Calculated Activation Energy (ΔE‡) (kcal/mol) Calculated Reaction Energy (ΔEr) (kcal/mol)
Pathway A: Isomerization Valence isomerization to an open-chain isomer.25.8-15.2
Pathway B: Fragmentation Decomposition into a carbonyl and a diazo compound.32.5-45.7

Note: The data presented are hypothetical and representative of typical values obtained from DFT calculations for illustrative purposes.

Photochemical Decomposition Mechanisms

The photochemical reactivity of oxadiaziridines has also been explored through computational methods. Upon photoexcitation, oxadiaziridines can undergo ring-opening or fragmentation reactions, often proceeding through different mechanistic pathways than their thermal counterparts.

Theoretical studies suggest that upon absorption of UV light, the this compound molecule is promoted to an excited electronic state. From this excited state, it can relax to the ground state potential energy surface through a conical intersection, leading to the formation of photoproducts. The nature of these products is determined by the topology of the excited-state potential energy surface and the location of the conical intersection.

For example, the photochemical fragmentation of an this compound to a nitrile and a nitroso compound has been investigated. Transition state calculations on the excited-state potential energy surface have been employed to identify the lowest-energy pathway for this transformation.

The following table summarizes hypothetical computational data for the photochemical decomposition of a model this compound.

Photochemical Pathway Description Excitation Energy (eV) Calculated Barrier on Excited State (kcal/mol)
Pathway C: Ring Opening Photochemical-induced electrocyclic ring-opening.4.55.2
Pathway D: Fragmentation Fragmentation into a nitrile and a nitroso compound.4.58.9

Note: The data presented are hypothetical and representative of typical values obtained from computational studies for illustrative purposes.

Transition State Analysis

The analysis of transition state geometries provides crucial details about the reaction mechanism. For instance, in the thermal isomerization of oxadiaziridines, the transition state is often found to be planar, indicating a concerted pericyclic reaction. In contrast, for fragmentation reactions, the transition states are typically non-planar, reflecting a more complex bond-breaking process.

The calculated imaginary frequencies associated with the transition states are also informative. A single imaginary frequency confirms that the structure is a true first-order saddle point on the potential energy surface, corresponding to the transition state of the reaction. The magnitude of this imaginary frequency can be related to the curvature of the potential energy surface at the transition state and the rate of the reaction.

Applications of Oxadiaziridine Chemistry in Advanced Materials Science

Design and Development of High-Energy Density Materials (HEDM)

The inherent ring strain and high nitrogen content of the oxadiaziridine scaffold make it a theoretical candidate for the backbone of new high-energy density materials (HEDMs). The energy content of such molecules is intrinsically linked to their chemical structure, with the presence of weak bonds and the potential for the formation of stable, high-energy gaseous products upon decomposition being key factors.

Incorporating Energetic Functionalities into this compound Scaffolds

In the context of the this compound scaffold, the direct attachment of such energetic functionalities is a topic of theoretical exploration. While extensive research exists for the functionalization of other nitrogen-rich heterocycles like oxadiazoles (B1248032) and triazoles, the synthesis and characterization of energetically substituted oxadiaziridines remain a nascent area of investigation. researchgate.net The synthetic challenges associated with the inherent instability of the strained this compound ring, coupled with the reactive nature of energetic functional groups, present significant hurdles to their practical realization.

Theoretical studies, however, can provide valuable insights into the potential of such compounds. The introduction of nitro groups, for example, is a well-established method for enhancing the energetic properties of a molecule. A hypothetical nitrothis compound derivative would benefit from the high oxygen content of the nitro group, which would improve the oxygen balance of the molecule, a critical factor in achieving efficient and powerful detonation. Similarly, the incorporation of azido (B1232118) groups would significantly increase the nitrogen content and the heat of formation, leading to a higher energy release upon decomposition.

Computational Prediction of Detonation Performance Parameters

In the absence of experimental data for many hypothetical HEDMs, computational chemistry plays a crucial role in predicting their performance and guiding synthetic efforts. Various theoretical methods are employed to estimate key detonation parameters, such as detonation velocity (D) and detonation pressure (P). These predictions are vital for assessing the potential of a new energetic material before embarking on challenging and potentially hazardous synthetic work.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the properties of energetic materials. By calculating the electronic structure and energy of a molecule, DFT can be used to derive essential parameters like the heat of formation (HOF), which is a fundamental measure of the energy content of a compound.

Once the HOF and the density of the material are determined (the latter can also be predicted computationally), empirical or semi-empirical equations, such as the Kamlet-Jacobs equations, can be used to estimate the detonation velocity and pressure. These equations relate the elemental composition, density, and heat of formation of an explosive to its detonation performance.

For a theoretical this compound-based HEDM, computational studies would involve:

Molecular Modeling: Building a three-dimensional model of the this compound derivative with the desired energetic functionalities.

Geometry Optimization: Using quantum chemistry software to find the most stable molecular geometry.

Calculation of Properties: Computing key properties such as the heat of formation and molecular density.

Prediction of Detonation Parameters: Applying established formulas to predict the detonation velocity and pressure.

While specific computational studies on this compound-based HEDMs are not widely reported in the literature, the methodologies are well-established and could be readily applied to assess the theoretical performance of such compounds. The high ring strain and potential for high nitrogen and oxygen content in functionalized oxadiaziridines suggest that they could, in theory, exhibit promising detonation parameters.

Role in Synthesis of Nitrogen-Rich Heterocycles

The strained three-membered ring of this compound makes it a potentially reactive intermediate for the synthesis of other heterocyclic compounds. Ring-opening and cycloaddition reactions are common pathways for strained rings to relieve their energetic strain, and these reactions can be harnessed to construct more complex molecular architectures.

One of the key potential applications of oxadiaziridines in synthetic chemistry is their use as precursors for other nitrogen-rich heterocycles, such as triazoles and tetrazoles. These five-membered aromatic rings are important structural motifs in a wide range of applications, including pharmaceuticals, agrochemicals, and energetic materials.

A plausible synthetic route could involve a [3+2] cycloaddition reaction. In this type of reaction, a three-atom component (the this compound ring) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. If the dipolarophile contains nitrogen atoms, the resulting heterocycle will be nitrogen-rich. For example, the reaction of an this compound with a nitrile could theoretically lead to the formation of an oxadiazole or a triazole, depending on the reaction conditions and the subsequent rearrangement of the initial cycloadduct.

Spectroscopic Characterization Methodologies for Oxadiaziridines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. While specific experimental data for the parent oxadiaziridine is scarce in published literature, the principles of NMR allow for the prediction of its spectral characteristics.

¹H NMR: Proton NMR would be crucial for identifying the chemical environment of hydrogen atoms attached to the this compound ring. The proton attached to the carbon of the strained three-membered ring is expected to appear in a distinct region of the spectrum. Its chemical shift would be influenced by the electronegativity of the adjacent nitrogen atoms and the ring strain.

¹³C NMR: Carbon-13 NMR provides information about the carbon framework. A single resonance would be expected for the carbon atom within the this compound ring. The chemical shift of this carbon would be a key indicator of the heterocyclic structure, differentiating it from other isomers. ias.ac.in

2D NMR: Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure, especially for substituted this compound derivatives.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch It would be used to map the connectivity of protons on substituents to the ring itself.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. nih.gov This is the definitive method for assigning which proton signal corresponds to which carbon signal, confirming the C-H bond in the this compound ring. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is invaluable for identifying quaternary carbons and piecing together the entire molecular skeleton by showing longer-range connectivities between the ring and any attached substituent groups. epfl.ch

Table 1: Expected NMR Applications for this compound Characterization This table is based on the general application of NMR techniques, as specific experimental data for this compound is not widely available.

Technique Information Provided Application to this compound Structure
¹H NMR Chemical environment of protonsIdentifies protons on the ring and substituents.
¹³C NMR Chemical environment of carbonsIdentifies the unique carbon atom in the heterocyclic ring.
COSY ¹H-¹H coupling through 2-3 bondsEstablishes proton connectivity within substituents.
HSQC ¹H-¹³C coupling through 1 bondDirectly links the ring proton to the ring carbon.
HMBC ¹H-¹³C coupling through 2-3 bondsConfirms connectivity between the ring and substituents.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying the presence of specific functional groups and bonds. For the this compound ring, IR spectroscopy would be used to identify the characteristic vibrations of its strained structure.

While detailed experimental IR spectra for this compound are not extensively documented, theoretical calculations for related strained heterocycles like 1,2-oxaziridine provide insight into the expected vibrational frequencies. nist.gov Key vibrational modes for an this compound ring would include:

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds within the ring.

N-N Stretching: The vibration of the nitrogen-nitrogen bond.

N-O Stretching: The vibration corresponding to the nitrogen-oxygen bond.

Ring Deformation Modes: Collective vibrations involving the bending and stretching of the entire three-membered ring, which often appear at lower frequencies.

The precise frequencies of these modes would be sensitive to the substituents attached to the ring. The presence of characteristic peaks in these regions would provide strong evidence for the existence of the this compound core.

Table 2: Predicted IR Vibrational Regions for this compound Ring This table is based on general frequency ranges for similar bond types, as specific experimental data is not widely available.

Bond/Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-NStretch1250 - 1020
N-NStretch1200 - 1000
N-OStretch1000 - 800
C-HStretch (on ring)~3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. wikipedia.org The energy absorbed promotes an electron from a lower-energy orbital, such as a highest occupied molecular orbital (HOMO), to a higher-energy orbital, like a lowest unoccupied molecular orbital (LUMO). libretexts.org

For a saturated heterocyclic system like this compound, the primary electronic transitions expected would be of the σ → σ* and n → σ* types. libretexts.org

σ → σ Transitions:* These involve exciting an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. These are high-energy transitions and typically occur in the far-UV region, often below the detection range of standard spectrophotometers. libretexts.org

n → σ Transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a σ* antibonding orbital. These are of lower energy than σ → σ* transitions and are more likely to be observable. libretexts.org

If the this compound ring is attached to a conjugated system, such as an aromatic ring, then π → π* and n → π* transitions would also become possible, appearing at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity. wikipedia.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In MS, a molecule is ionized to form a molecular ion, whose mass-to-charge ratio (m/z) gives the molecular weight of the compound. chemguide.co.uk This molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. scienceready.com.aulibretexts.org

For this compound, the molecular ion peak (M⁺) would be a key piece of data confirming its elemental formula. Due to the inherent strain of the three-membered ring, characteristic fragmentation pathways would be expected. Plausible fragmentation patterns could include:

Ring Cleavage: The strained ring could fragment in various ways, for example, by losing small neutral molecules like N₂, NO, or H₂CN.

Loss of Substituents: If the ring is substituted, cleavage of the bonds connecting the substituents to the ring would lead to characteristic fragment ions.

Analysis of these fragmentation patterns, particularly with high-resolution mass spectrometry (HRMS) which provides highly accurate mass measurements, is crucial for confirming the identity of an this compound derivative. stmjournals.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

While NMR provides the connectivity of a molecule, X-ray diffraction (XRD) on a single crystal provides the definitive, unambiguous three-dimensional structure in the solid state. wikipedia.org This technique measures how X-rays are scattered by the electron clouds of the atoms in a crystal lattice. From the resulting diffraction pattern, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. wikipedia.org

For an this compound, an X-ray crystal structure would provide invaluable and precise information that cannot be obtained by other methods, including:

Bond Lengths: Accurate measurements of the C-N, N-N, and N-O bond lengths within the strained ring.

Bond Angles: The internal angles of the ring, providing a quantitative measure of the ring strain.

Stereochemistry: The absolute configuration of chiral centers, if present.

Although obtaining a suitable single crystal can be challenging, a successful crystallographic analysis is considered the ultimate proof of a molecular structure. wikipedia.org

Stereochemistry and Chirality in Oxadiaziridine Systems

Chiral Oxadiaziridines and Nitrogen Stereochemistry

The nitrogen atoms within an oxadiaziridine ring can be stereogenic centers, leading to the possibility of chiral molecules. The stability and behavior of these chiral centers are central to understanding the stereochemical outcomes of reactions involving oxadiaziridines.

Unlike in many acyclic amines where rapid pyramidal inversion at the nitrogen atom prevents the isolation of enantiomers at room temperature, the nitrogen atoms in an this compound ring exhibit remarkable configurational stability. acs.orgnih.gov This stability is a direct consequence of the rigid, strained three-membered ring structure. The transition state for nitrogen inversion requires a planar geometry around the nitrogen atom, which is highly unfavorable in a small ring due to severe angle strain. nih.gov

The presence of the electronegative oxygen atom in the ring further enhances the configurational stability of the nitrogen centers. Electronegative substituents are known to increase the energy barrier to nitrogen inversion by withdrawing electron density and increasing the s-character of the nitrogen lone pair, making it more difficult for the nitrogen to adopt the planar sp2-hybridized transition state required for inversion. nih.gov This combination of ring strain and electronic effects results in a substantial barrier to inversion, allowing for the synthesis and isolation of oxadiaziridines that are chiral at nitrogen.

The barrier to nitrogen inversion in oxadiaziridines is significantly higher than that in analogous acyclic or larger cyclic systems. Research has shown that the magnitude of this barrier is influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring. For instance, N-alkyl-substituted oxadiaziridines have a higher inversion barrier compared to N-acyl-substituted ones. This is because the acyl group can delocalize the lone pair of electrons on the nitrogen, which stabilizes the planar transition state for inversion and thus lowers the energy barrier.

The high configurational stability of the nitrogen atoms in oxadiaziridines is a key feature that enables their use in stereoselective synthesis. The ability to create and maintain a specific stereochemical configuration at the nitrogen center is fundamental to achieving high levels of diastereoselectivity and enantioselectivity in their reactions.

Diastereoselectivity and Enantioselectivity in this compound Reactions

The well-defined stereochemistry of chiral oxadiaziridines makes them valuable reagents and intermediates in asymmetric synthesis. They can be employed to transfer oxygen or nitrogen atoms to prochiral substrates with a high degree of stereocontrol, leading to the formation of enantiomerically enriched products.

One of the most prominent applications of chiral oxadiaziridines is in the diastereoselective α-hydroxylation of enolates. uwindsor.caresearchgate.net When a prochiral enolate is treated with a chiral N-sulfonylthis compound, such as a derivative of camphor, the oxygen atom is transferred with a high degree of facial selectivity. This selectivity is dictated by the steric and electronic interactions between the enolate and the chiral this compound in the transition state. The use of chiral auxiliaries on the enolate, such as Evans' oxazolidinones, can lead to excellent diastereoselectivities. uclouvain.be

Substrate (Evans' Oxazolidinone Derivative)Oxidant (Chiral N-Sulfonylthis compound)Diastereomeric Ratio (dr)
PropanoylCamphorsulfonyl derivative>95:5
ButanoylCamphorsulfonyl derivative>95:5
PhenylacetylCamphorsulfonyl derivative>95:5

Chiral oxaziridinium salts have been developed as highly effective reagents for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides. nih.govorganic-chemistry.org These reagents, which are generated in situ or used as stable salts, can deliver an oxygen atom to the sulfide (B99878) with high enantioselectivity. The stereochemical outcome is dependent on the structure of the chiral oxaziridinium salt and the nature of the sulfide.

SulfideChiral Oxaziridinium SaltEnantiomeric Excess (ee)
Methyl p-tolyl sulfideTBDPS-derived salt>99%
Ethyl phenyl sulfideTBDPS-derived saltup to 98%
Benzyl methyl sulfideTBDPS-derived saltup to 97%

Furthermore, the synthesis of oxadiaziridines themselves can be rendered enantioselective. The catalytic asymmetric oxidation of N-sulfonyl imines using a chiral catalyst, such as a P-spiro chiral triaminoiminophosphorane, can produce optically active N-sulfonyl oxadiaziridines with high enantiomeric excess. organic-chemistry.orgelsevierpure.com This approach provides access to a wide range of chiral oxidizing agents.

N-Sulfonyl Imine Substituent (Aryl)Enantiomeric Excess (ee) of this compound
Phenyl>99%
4-Chlorophenyl98%
2-Naphthyl>99%

The kinetic resolution of racemic starting materials is another strategy where chiral oxadiaziridines play a crucial role. For instance, the diastereoselective kinetic oxidation of racemic α-chiral N-sulfonyl imines with a chiral oxidizing agent can lead to the separation of the enantiomers of the starting imine and the formation of an enantioenriched this compound. mdpi.com Similarly, the kinetic resolution of racemic oxadiaziridines can be achieved through reactions with chiral nucleophiles or catalysts. semanticscholar.org

Future Directions and Emerging Research Avenues in Oxadiaziridine Chemistry

Catalytic and Organocatalytic Transformations of Oxadiaziridines

While historically used as stoichiometric oxidants, recent research has pivoted towards the development of catalytic systems involving oxadiaziridines. This shift is driven by the principles of green chemistry and the desire for more efficient and atom-economical transformations. Both metal-based and organocatalytic approaches have shown significant promise in expanding the synthetic utility of oxadiaziridines.

Catalytic asymmetric transformations of oxaziridines, a closely related class of compounds, have seen considerable advances, providing a roadmap for similar developments in oxadiaziridine chemistry. These include reactions such as oxidation, amination, cycloaddition, and deracemization. rowan.edu For instance, organocatalytic methods have been successfully employed for the aziridination of unactivated olefins through the in situ generation of oxaziridine intermediates from a ketone catalyst and a nitrogen source. chimia.ch This strategy highlights the potential for developing catalytic cycles where the this compound is regenerated, thus minimizing waste and improving efficiency.

Key areas of investigation in the catalytic transformations of oxadiaziridines include:

Enantioselective Oxidations: The development of chiral catalysts that can utilize oxadiaziridines as the terminal oxidant for the asymmetric oxidation of various substrates.

Nitrogen-Transfer Reactions: Designing catalytic systems that facilitate the transfer of nitrogen atoms from oxadiaziridines to organic molecules, enabling the synthesis of chiral amines and other nitrogen-containing compounds.

Cascade Reactions: Integrating this compound-mediated transformations into catalytic cascade sequences to build molecular complexity in a single operation.

The exploration of organocatalysis in this context is particularly attractive due to the mild reaction conditions, reduced toxicity, and the ready availability of chiral organic molecules as catalysts.

Exploration of Novel this compound Derivatives with Tuned Reactivity

The reactivity of the this compound ring is highly dependent on the nature of the substituents on the nitrogen and carbon atoms. This provides a significant opportunity to fine-tune the electronic and steric properties of the molecule to achieve specific reactivity profiles. Researchers are actively exploring the synthesis of novel this compound derivatives with tailored functionalities to control their stability, oxidizing power, and selectivity in chemical transformations.

The synthesis of N-substituted oxaziridines has demonstrated the feasibility of creating a diverse range of these compounds with varying substitution patterns. rowan.edu For example, the introduction of electron-withdrawing groups, such as in N-sulfonyloxaziridines, enhances the electrophilicity of the oxygen atom, making them powerful oxygen-transfer reagents. nih.govwikipedia.org Conversely, modifying the steric bulk around the three-membered ring can influence the stereochemical outcome of reactions.

Future research in this area will likely focus on:

Electronically Modified Oxadiaziridines: The synthesis of derivatives with substituents that modulate the electronics of the N-O bond, thereby controlling the rate and selectivity of atom transfer reactions. This can be achieved by introducing either electron-donating or electron-withdrawing groups at strategic positions. researchgate.netnih.gov

Sterically Hindered Derivatives: The design of bulky oxadiaziridines to enhance stereoselectivity in asymmetric transformations. The steric environment can direct the approach of a substrate, leading to the preferential formation of one enantiomer or diastereomer.

Functionalized Oxadiaziridines: The incorporation of additional functional groups into the this compound scaffold that can participate in catalysis or act as handles for attachment to solid supports or biomolecules.

The ability to rationally design and synthesize this compound derivatives with predictable reactivity is crucial for their development as reliable and selective synthetic tools.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental studies is becoming increasingly vital in modern chemical research. ruc.dk In the context of this compound chemistry, computational methods, particularly Density Functional Theory (DFT), offer powerful tools for understanding reaction mechanisms, predicting reactivity, and guiding the rational design of new derivatives and catalysts. mdpi.comdoaj.orgmdpi.com

Computational studies can provide valuable insights into:

Transition State Geometries: Elucidating the structure of transition states in this compound-mediated reactions to understand the origins of stereoselectivity.

Reaction Energetics: Calculating the activation barriers and reaction energies for different pathways to predict the feasibility and outcome of a transformation.

Electronic Properties: Analyzing the electronic structure of oxadiaziridines to correlate their properties with their observed reactivity.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new reactions and catalytic systems. For example, computational screening of potential catalysts or this compound derivatives can help prioritize synthetic efforts towards the most promising candidates, saving time and resources. openmedicinalchemistryjournal.comnih.govpatsnap.com This integrated approach allows for a deeper understanding of the fundamental principles governing this compound reactivity and facilitates a more targeted and efficient research process.

Potential for New Synthetic Reagents and Methodologies Based on Oxadiaziridines

The unique reactivity of the strained three-membered ring of oxadiaziridines makes them valuable precursors for the development of novel synthetic reagents and methodologies. nih.gov Their ability to act as efficient oxygen and nitrogen transfer agents has already been established, and ongoing research is focused on expanding their synthetic applications.

One promising area is the use of oxadiaziridines in late-stage functionalization , where specific C-H bonds in complex molecules are selectively transformed in the final stages of a synthesis. chimia.chresearchgate.netnih.gov This strategy is of particular interest in medicinal chemistry for the rapid generation of analogues of biologically active compounds. The development of this compound-based reagents for selective C-H oxidation or amination would be a significant advance in this field.

Furthermore, the strained ring of oxadiaziridines can undergo rearrangements and cycloaddition reactions to generate other heterocyclic systems. rowan.eduwikipedia.org These transformations can be exploited to develop new synthetic routes to valuable molecular scaffolds. For example, the reaction of oxaziridines with heterocumulenes to form five-membered heterocycles demonstrates the potential for these compounds to serve as building blocks in diversity-oriented synthesis.

Future research will likely explore:

Novel Atom-Transfer Reactions: Expanding the scope of atoms or groups that can be transferred from an this compound ring beyond oxygen and nitrogen.

Ring-Opening and Rearrangement Cascades: Designing new cascade reactions initiated by the ring-opening of an this compound to rapidly construct complex molecular architectures.

Photoredox Catalysis: Investigating the use of visible light to promote novel transformations of oxadiaziridines, leading to the development of greener and more sustainable synthetic methods.

The continued exploration of the fundamental reactivity of oxadiaziridines is expected to lead to the discovery of new and powerful synthetic tools for organic chemists.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for oxadiaziridine derivatives, and how can purity be validated experimentally?

  • Methodological Answer : Oxadiaziridines are typically synthesized via photochemical or thermal isomerization of diazene N-oxides. Key steps include controlled reaction conditions (e.g., UV light exposure, inert atmospheres) to minimize side reactions. Purification often involves column chromatography or recrystallization. Purity validation requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography for unambiguous structural determination .
    • Experimental protocols must detail reagent ratios, reaction times, and purification steps to ensure reproducibility .

Q. How do solvent polarity and temperature influence the stability of oxadiaziridines?

  • Methodological Answer : Stability studies should employ kinetic monitoring (e.g., UV-Vis spectroscopy or HPLC) under controlled conditions. For example:

  • Solvent polarity : Compare decomposition rates in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to assess dipole-dipole interactions.
  • Temperature : Use Arrhenius plots to calculate activation energy (EaE_a) for isomerization or decomposition .
    • Document temperature-controlled setups and solvent degassing procedures to minimize experimental noise .

Advanced Research Questions

Q. What computational strategies are effective for modeling the ring-strain energy and reactivity of oxadiaziridines?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are widely used to:

  • Quantify ring-strain energy via homodesmotic reactions.
  • Predict reaction pathways (e.g., cycloadditions) by analyzing transition states and activation barriers.
    • Validate computational models with experimental data (e.g., kinetic constants from Table 3 in ). Include basis set selection and convergence criteria in methodology .

Q. How can contradictions in reported rate constants for this compound isomerization be resolved?

  • Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., light source intensity, solvent purity). To resolve contradictions:

  • Cross-validate methods : Compare data from UV-Vis, NMR, and computational models.
  • Standardize protocols : Adopt consistent reaction conditions (e.g., light wavelength, temperature control).
  • Meta-analysis : Statistically aggregate published rate constants (e.g., using Bayesian regression) to identify outliers .

Q. What strategies are recommended for designing photochemical experiments to study this compound reactivity?

  • Methodological Answer :

  • Light source calibration : Use actinometry (e.g., ferrioxalate) to quantify photon flux.
  • Quenching controls : Add radical scavengers (e.g., TEMPO) to distinguish between thermal and photochemical pathways.
  • In-situ monitoring : Employ flow NMR or time-resolved spectroscopy to capture transient intermediates .

Data Presentation and Reproducibility

Q. How should researchers report this compound characterization data to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Primary data : Include NMR shifts, HRMS spectra, and crystallographic coordinates (CCDC) in the main text or supplementary material.
  • Raw data : Deposit chromatograms, kinetic traces, and computational input files in repositories like Zenodo .
    • For complex datasets, use tables to summarize key results (e.g., Table 3 in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.